[(4-Ethoxy-3-thienyl)methyl]amine

Catalog No.
S925471
CAS No.
1428233-32-2
M.F
C7H11NOS
M. Wt
157.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Ethoxy-3-thienyl)methyl]amine

CAS Number

1428233-32-2

Product Name

[(4-Ethoxy-3-thienyl)methyl]amine

IUPAC Name

(4-ethoxythiophen-3-yl)methanamine

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

InChI

InChI=1S/C7H11NOS/c1-2-9-7-5-10-4-6(7)3-8/h4-5H,2-3,8H2,1H3

InChI Key

KJYSNZOOPPZLKG-UHFFFAOYSA-N

SMILES

CCOC1=CSC=C1CN

Canonical SMILES

CCOC1=CSC=C1CN

[(4-Ethoxy-3-thienyl)methyl]amine is an organic compound characterized by the presence of a thienyl ring (a five-membered aromatic ring containing sulfur) and an amine group attached to an ethoxy chain. Its molecular formula is C7_7H11_{11}NOS, and it has a molecular weight of 157.24 g/mol. The structure of this compound contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, which are important functional groups in organic chemistry.
  • Reduction: Reduction reactions can convert it into thiol or thioether derivatives, expanding its functional applications.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include:

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
  • Reducing agents: Like lithium aluminum hydride for reduction.
  • Alkyl halides: For substitution reactions.

The specific conditions required for these reactions often involve controlled solvents, temperatures, and pH levels to ensure optimal yields and product purity.

The biological activity of [(4-Ethoxy-3-thienyl)methyl]amine is noteworthy due to its interaction with various biological targets, including receptors and enzymes. Amines are known to play crucial roles in neurotransmission and enzymatic processes.

Mechanism of Action

  • Target Interaction: The compound can interact with biological receptors, influencing various physiological responses.
  • Biochemical Pathways: It participates in numerous biochemical pathways, which may include those related to neurotransmission and metabolic processes.
  • Pharmacokinetics: The compound is metabolized by enzymes and excreted through the kidneys, indicating its potential for systemic effects.

The synthesis of [(4-Ethoxy-3-thienyl)methyl]amine typically involves the reaction of 4-ethoxy-3-thiophenemethanol with ammonia or another amine under suitable conditions.

Synthetic Routes

  • Reaction Conditions: The reaction may require specific catalysts and controlled temperature and pressure to achieve high yields.
  • Industrial Production: Large-scale synthesis methods often utilize continuous flow reactors to maintain consistent quality and yield. Advanced monitoring techniques are employed to enhance production efficiency.

[(4-Ethoxy-3-thienyl)methyl]amine has a diverse range of applications:

  • In Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • In Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions, potentially leading to new therapeutic agents.
  • In Industry: It is used in producing specialty chemicals with unique properties, contributing to advancements in materials science.

Research involving [(4-Ethoxy-3-thienyl)methyl]amine focuses on its interactions with biological systems. These studies aim to elucidate its effects on enzyme activity and receptor binding, which could inform the development of new drugs or therapeutic strategies. Understanding these interactions is crucial for predicting the compound's behavior in biological contexts and its potential side effects.

Several compounds share structural similarities with [(4-Ethoxy-3-thienyl)methyl]amine:

  • [(4-Methoxy-3-thienyl)methyl]amine
  • [(4-Propoxy-3-thienyl)methyl]amine
  • [(4-Butoxy-3-thienyl)methyl]amine

Uniqueness

[(4-Ethoxy-3-thienyl)methyl]amine is distinguished by its specific ethoxy substitution on the thienyl ring. This unique feature influences both its chemical reactivity and biological activity, making it a valuable candidate for various research applications. In contrast, similar compounds may exhibit different properties based on their respective substituents, highlighting the importance of structural variations in determining functionality.

XLogP3

0.8

Dates

Last modified: 08-16-2023

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